molecular formula C5H9N3O10 B1679547 Pentrinitrol CAS No. 1607-17-6

Pentrinitrol

Cat. No.: B1679547
CAS No.: 1607-17-6
M. Wt: 271.14 g/mol
InChI Key: BRBAEHHXGZRCBK-UHFFFAOYSA-N
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Description

Pentrinitrol, also known as pentaerythritol trinitrate, is a metabolite of pentaerythritol tetranitrate. It has been introduced as an antianginal agent for humans. This compound decreases myocardial oxygen consumption and has a relatively long duration of action. Its pharmacologic effects are similar to those of nitroglycerin, but with a longer duration of action .

Scientific Research Applications

Pentrinitrol has several scientific research applications, including:

Mechanism of Action

Target of Action

Pentrinitrol, a metabolite of pentaerythritol tetranitrate, has been introduced as an antianginal agent . The primary targets of this compound are likely to be similar to those of nitroglycerin, given their similar pharmacologic effects . .

Mode of Action

It is known to decrease myocardial oxygen consumption , which suggests that it may act by dilating blood vessels, thereby reducing the workload of the heart and its demand for oxygen. This is a common mechanism of action for antianginal agents.

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a drug

Result of Action

It is known to decrease myocardial oxygen consumption , suggesting that it may have a protective effect on heart cells by reducing their workload and oxygen demand.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentrinitrol is synthesized from pentaerythritol tetranitrate. The preparation involves the nitration of pentaerythritol with a mixture of nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods: In industrial settings, the production of pentaerythritol involves the reaction of formaldehyde with acetaldehyde in the presence of a basic catalyst, followed by nitration to produce pentaerythritol tetranitrate. This intermediate is then further nitrated to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Pentrinitrol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce pentaerythritol tetranitrate.

    Reduction: It can be reduced to form pentaerythritol.

    Substitution: this compound can undergo substitution reactions where nitrate groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Pentaerythritol tetranitrate.

    Reduction: Pentaerythritol.

    Substitution: Products vary based on the nucleophile used.

Comparison with Similar Compounds

    Nitroglycerin: Similar pharmacologic effects but shorter duration of action.

    Isosorbide dinitrate: Another nitrate used for angina, with different pharmacokinetics.

    Pentaerythritol tetranitrate: The parent compound of pentrinitrol, used in similar applications.

Uniqueness: this compound is unique due to its longer duration of action compared to nitroglycerin and its ability to provide sustained relief from angina pectoris. This makes it particularly useful for patients who require long-term management of angina .

Properties

IUPAC Name

[2-(hydroxymethyl)-3-nitrooxy-2-(nitrooxymethyl)propyl] nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O10/c9-1-5(2-16-6(10)11,3-17-7(12)13)4-18-8(14)15/h9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBAEHHXGZRCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862712
Record name 1,3-Propanediol, 2,2-bis[(nitrooxy)methyl]-, 1-nitrate
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Molecular Weight

271.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1607-17-6
Record name Pentaerythritol, trinitrate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentrinitrol [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediol, 2,2-bis[(nitrooxy)methyl]-, 1-nitrate
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Record name 1,3-Propanediol, 2,2-bis[(nitrooxy)methyl]-, 1-nitrate
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Record name Pentrinitrol
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Record name PENTRINITROL
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Synthesis routes and methods I

Procedure details

158 g (0.5 mol) of pentaerythrityl tetranitrate (PETN) are dissolved in a boiling mixture of 300 ml of dioxane and 300 ml of ethanol, and different amounts of aqueous hydrazine hydrate solution (1.5-4 mol) are added in portions over 1 hour. The reaction mixture is then refluxed for a further 2.5 hours. The solvents are evaporated off at 15 mm Hg and the residue is extracted by shaking several times with 100 ml portions of water, as required, until the volume of the oil layer no longer decreases on extraction. The aqueous extracts (A) are collected and the residual oily layer is dissolved in twice its volume of ethanol. Any white precipitate of PETN which has separated out is filtered off after 24 hours; m.p.=132° C., nitrogen content: 17.35%; m.p.=141° C. (2×acetone); nitrogen content: conforms. Ethanol is evaporated off from the filtrate at 15 mm Hg. The viscous oily residue consists of crude pentaerythrityl trinitrate (PETriN); nitrogen content: conforms.
Quantity
158 g
Type
reactant
Reaction Step One
Quantity
2.75 (± 1.25) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Pentaerythritol acetate trinitrate (2.0 grams, 0.006 mol) was dissolved in 20 ml of acetone and added to a solution of 332 mg of NaOH dissolved in 10 ml of water. To this mass was added 5 ml of ethanol to effect solution. The solution was stirred at room temperature for 30 minutes whereupon 1N HCl was added to bring the pH of the solution to approximately 7. The volatiles were removed under vacuum and the remaining liquid was extracted twice with ether. The combined ether extracts were washed with brine and concentrated. The mixture was purified by flash chromatography (1:1, ether:hexane) to isolate a product of Rf =0.5. About 1.1 gram of pentaerythritol trinitrate was isolated as a colorless oil.
Name
Pentaerythritol acetate trinitrate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
332 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of pentrinitrol in treating angina pectoris?

A1: this compound, similar to other nitrates like nitroglycerin, acts as a vasodilator. While the exact mechanism is not fully elucidated in the provided research, it's suggested that this compound exerts its antianginal effects by reducing both pre-exercise and exercise-induced systolic blood pressure. [] This suggests a relaxation of blood vessels, potentially decreasing cardiac workload and oxygen demand.

Q2: Does this compound directly impact myocardial oxygen consumption?

A3: Research indicates that this compound, even at doses inducing significant hemodynamic changes, doesn't significantly alter myocardial oxygen consumption in dogs. [] This suggests that its beneficial effects in angina might be primarily mediated through its vasodilatory action, reducing cardiac workload, rather than directly influencing myocardial oxygen utilization.

Q3: How does this compound affect the distribution of blood within the heart?

A4: In contrast to the vasodilatory effects seen systemically, research indicates that this compound, at a dose of 80 µg/kg intravenously, did not significantly alter the distribution of blood volume within different chambers and regions of the canine heart. [] This finding implies that while this compound effectively dilates peripheral vessels, it may not have a significant direct impact on the distribution of blood flow within the myocardium itself.

Q4: How long does the antianginal effect of this compound last?

A5: Studies on patients with angina pectoris demonstrate that the administration of 10 mg sublingual this compound effectively improves exercise tolerance, as measured by increased exercise time and metabolic oxygen equivalents (METs), for at least 60 minutes post-administration. [] This suggests a clinically relevant duration of action for this compound in alleviating angina symptoms.

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